N-Fmoc-(R)-2-(methylamino)butyric acid
Description
N-Fmoc-(R)-2-(methylamino)butyric acid is a chiral amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The 9-fluorenylmethoxycarbonyl (Fmoc) group serves as a protective moiety for the amino group, enabling selective deprotection under mild basic conditions (e.g., piperidine). The methylamino substituent at the β-position (C2) introduces steric and electronic modifications, influencing peptide conformation and bioactivity. This compound is valued for its compatibility with Fmoc-based SPPS protocols and its role in synthesizing peptides with tailored pharmacological properties .
Properties
IUPAC Name |
(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-3-18(19(22)23)21(2)20(24)25-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11,17-18H,3,12H2,1-2H3,(H,22,23)/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBNLTUKBCCEZSD-GOSISDBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
N-Fmoc-®-2-(methylamino)butyric acid, also known as Fmoc-N-methyl-D-2-aminobutyric acid, primarily targets a variety of aliphatic and aromatic amines, amino acids, amino alcohols, and amino phenols. These targets play a crucial role in various biochemical reactions and pathways.
Mode of Action
The compound interacts with its targets through a process known as Fmoc protection. This process is environmentally friendly and occurs in aqueous media under mild and catalyst-free conditions. The reaction proves to be chemoselective in the presence of ambident nucleophiles.
Biochemical Pathways
The Fmoc protection process affects various biochemical pathways. It leads to the formation of Fmoc-protected amines and amino acids, which are key intermediates in many biochemical reactions.
Pharmacokinetics
The compound’s inherent hydrophobicity and aromaticity, due to the fmoc moiety, can promote the association of building blocks. These properties may influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The primary result of the action of N-Fmoc-®-2-(methylamino)butyric acid is the formation of Fmoc-protected amines and amino acids. These compounds possess eminent self-assembly features and show distinct potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety. For instance, they can be used to create dipeptide hydrogel scaffolds for 3D culture of various cells.
Action Environment
The action of N-Fmoc-®-2-(methylamino)butyric acid is influenced by environmental factors. For example, the Fmoc protection process occurs in aqueous media under mild and catalyst-free conditions. Additionally, the self-assembly of Fmoc-protected compounds into hydrogels is temperature-sensitive and shear-thinning. These properties suggest that the compound’s action, efficacy, and stability can be influenced by factors such as pH, temperature, and mechanical stress.
Biochemical Analysis
Biochemical Properties
N-Fmoc-®-2-(methylamino)butyric acid plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. The Fmoc group provides protection to the amino group, preventing unwanted reactions during peptide chain elongation. This compound interacts with various enzymes and proteins involved in peptide synthesis, such as peptidyl transferases and aminoacyl-tRNA synthetases. These interactions are primarily based on the recognition of the Fmoc group by the active sites of these enzymes, ensuring the correct incorporation of the amino acid into the growing peptide chain.
Cellular Effects
N-Fmoc-®-2-(methylamino)butyric acid influences various cellular processes, particularly those related to protein synthesis. By protecting the amino group, it ensures the accurate assembly of peptides, which are essential for numerous cellular functions. This compound can affect cell signaling pathways, gene expression, and cellular metabolism by modulating the availability of functional peptides. For instance, the presence of N-Fmoc-®-2-(methylamino)butyric acid can enhance the production of specific peptides that play roles in cell signaling, thereby influencing cellular responses.
Molecular Mechanism
The mechanism of action of N-Fmoc-®-2-(methylamino)butyric acid involves its interaction with enzymes and proteins involved in peptide synthesis. The Fmoc group binds to the active sites of these enzymes, preventing unwanted side reactions and ensuring the correct incorporation of the amino acid into the peptide chain. This compound can also inhibit or activate certain enzymes by modulating their active sites, leading to changes in gene expression and protein synthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Fmoc-®-2-(methylamino)butyric acid can change over time due to its stability and degradation. The Fmoc group is relatively stable under mild conditions, but it can be removed under basic conditions, leading to the release of the free amino acid. Long-term studies have shown that this compound can maintain its protective function for extended periods, ensuring the accurate synthesis of peptides in both in vitro and in vivo settings.
Dosage Effects in Animal Models
The effects of N-Fmoc-®-2-(methylamino)butyric acid in animal models vary with different dosages. At low doses, this compound effectively protects the amino group, facilitating accurate peptide synthesis. At high doses, it can lead to toxic or adverse effects, such as enzyme inhibition and disruption of cellular processes. Threshold effects have been observed, indicating that there is an optimal dosage range for the use of this compound in peptide synthesis.
Metabolic Pathways
N-Fmoc-®-2-(methylamino)butyric acid is involved in various metabolic pathways related to peptide synthesis. It interacts with enzymes such as peptidyl transferases and aminoacyl-tRNA synthetases, which are essential for the incorporation of amino acids into peptides. This compound can also affect metabolic flux and metabolite levels by modulating the availability of functional peptides.
Transport and Distribution
Within cells and tissues, N-Fmoc-®-2-(methylamino)butyric acid is transported and distributed through interactions with transporters and binding proteins. These interactions ensure the proper localization and accumulation of the compound, facilitating its role in peptide synthesis. The Fmoc group can also influence the transport and distribution of the compound by modulating its hydrophobicity and affinity for cellular components.
Subcellular Localization
N-Fmoc-®-2-(methylamino)butyric acid is localized in specific subcellular compartments, where it exerts its protective function during peptide synthesis. Targeting signals and post-translational modifications can direct this compound to particular organelles, such as the endoplasmic reticulum and Golgi apparatus, where peptide synthesis occurs. The subcellular localization of this compound is crucial for its activity and function in protecting the amino group during peptide synthesis.
Biological Activity
N-Fmoc-(R)-2-(methylamino)butyric acid, also known as Fmoc-N-methyl-D-2-aminobutyric acid, is a compound widely utilized in peptide synthesis and has significant biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Overview of this compound
This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which plays a crucial role in the synthesis of peptides. The Fmoc group enhances the compound's hydrophobicity and aromaticity, facilitating interactions with various biological targets during peptide synthesis.
Target Interactions
This compound primarily interacts with enzymes and proteins involved in peptide synthesis. The Fmoc moiety is recognized by active sites of enzymes such as peptidyl transferases and aminoacyl-tRNA synthetases, allowing for the correct incorporation of amino acids into peptide chains while minimizing side reactions.
Biochemical Pathways
The Fmoc protection process influences several biochemical pathways by forming Fmoc-protected amines and amino acids. These intermediates are essential for various biochemical reactions and can modulate cellular processes related to protein synthesis, gene expression, and cell signaling pathways .
Cellular Effects
This compound can affect cellular metabolism and signaling by modulating the availability of functional peptides. For instance, it can enhance the production of specific peptides involved in cell signaling, thereby influencing cellular responses .
Pharmacokinetics
The pharmacokinetic properties of this compound are influenced by its hydrophobic nature, which promotes the association of building blocks in aqueous environments. Studies indicate that the compound remains stable under mild conditions but can be hydrolyzed in basic environments, releasing the free amino acid.
Dosage Effects in Animal Models
Research indicates that the effects of this compound vary with dosage in animal models. Lower doses effectively protect the amino group for accurate peptide synthesis, while higher doses may lead to toxic effects or enzyme inhibition. Optimal dosing is crucial for maximizing its benefits in peptide synthesis applications.
Research Findings and Case Studies
Several studies have highlighted the applications and effectiveness of this compound in various contexts:
- Peptide Synthesis : The compound serves as a key building block in solid-phase peptide synthesis, allowing for the creation of complex biologically active molecules. Its ability to protect amino groups has been shown to improve yields in peptide assembly processes .
- Drug Development : The unique properties conferred by the Fmoc group enhance the pharmacological profiles of drug candidates, making it valuable in pharmaceutical research aimed at developing effective therapeutic agents .
- Bioconjugation : The Fmoc protecting group facilitates selective reactions necessary for bioconjugation processes, which are essential for creating targeted drug delivery systems and diagnostic agents .
Comparative Analysis with Similar Compounds
| Compound Name | Key Features | Applications |
|---|---|---|
| This compound | Protects amino groups; enhances hydrophobicity | Peptide synthesis; drug development |
| R,S-Fmoc-2-amino-4,4-difluoro-butyric acid | Unique fluorinated structure; enhances activity | Neuroscience research; bioconjugation |
| N-Fmoc-L-alanine | Standard amino acid; less hydrophobic | General peptide synthesis |
Scientific Research Applications
Peptide Synthesis
Role as a Building Block:
N-Fmoc-(R)-2-(methylamino)butyric acid is primarily utilized in SPPS, facilitating the formation of peptides by allowing selective coupling to a growing peptide chain. The Fmoc group enhances the compound's hydrophobicity and aromaticity, promoting interactions with biological targets during synthesis .
Mechanism of Action:
The Fmoc group binds to active sites of enzymes such as peptidyl transferases and aminoacyl-tRNA synthetases, ensuring correct incorporation into peptide chains while minimizing side reactions. This property makes it an essential tool for optimizing peptide synthesis protocols .
Drug Development
Enhancement of Pharmacological Properties:
The unique structure of this compound contributes to the pharmacological properties of drug candidates, making it valuable in pharmaceutical research. Its ability to modulate enzyme activity through binding interactions can lead to the development of more effective therapeutic agents .
Case Studies:
Research has shown that peptides synthesized using this compound exhibit enhanced stability and biological activity, which is crucial for therapeutic applications. For instance, studies have indicated that certain peptides can effectively interact with target receptors involved in various diseases .
Bioconjugation
Facilitating Targeted Drug Delivery:
The Fmoc protecting group allows for selective reactions in bioconjugation processes, which are essential for creating targeted drug delivery systems and diagnostic agents. This capability is particularly important in developing therapies that require precise targeting to specific tissues or cells .
Applications in Diagnostics:
this compound has been explored for use in diagnostic applications where specific binding to biomarkers is necessary. Its role in bioconjugation enhances the effectiveness of diagnostic agents by improving specificity and reducing off-target effects .
Research in Neuroscience
Insights into Neurotransmitter Systems:
This compound can be utilized in studies related to neurotransmitter systems, providing insights into neurological pathways and potential treatments for neurodegenerative diseases. By modulating enzyme activity related to neurotransmitter synthesis, this compound can influence cellular responses and signaling pathways .
Experimental Findings:
Research has demonstrated that peptides incorporating this compound can affect neuronal signaling and have potential therapeutic effects on conditions such as Alzheimer's disease .
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key differences between N-Fmoc-(R)-2-(methylamino)butyric acid and analogous compounds:
Key Distinctions
Protection Strategy: this compound employs a single Fmoc group at the α-amino position, simplifying deprotection steps . In contrast, (R)-4-(Boc-amino)-2-(Fmoc-amino)butyric acid uses dual protection (Fmoc and Boc) for orthogonal synthesis . Fmoc-N-Me-Thr-OH incorporates a methylated amino group, enhancing resistance to enzymatic degradation in therapeutic peptides .
Functional Modifications: The phenyl group in (2R,3S)-2-Fmoc-amino-3-phenyl-butyric acid enhances aromatic interactions in peptide-receptor binding . Fmoc-4-amino-2,2-dimethyl-butyric acid introduces geminal dimethyl groups at C2, imposing steric constraints to stabilize specific peptide conformations .
Applications: this compound is prioritized for synthesizing peptides requiring β-methylamino motifs, such as protease-resistant analogs . Fmoc-(R)-3-Amino-4-(4-methoxyphenyl)butyric acid (CAS 1421258-65-2) is used in drug development due to its methoxyphenyl moiety, which improves target affinity .
Preparation Methods
General Synthetic Strategy
The preparation of N-Fmoc-(R)-2-(methylamino)butyric acid typically follows a sequence involving:
- Protection of the amino acid backbone with the Fmoc (9-fluorenylmethyloxycarbonyl) group.
- Introduction of the N-methyl substituent on the amino nitrogen.
- Esterification or formation of suitable intermediates for purification.
- Final deprotection or conversion to the free acid form compatible with peptide synthesis.
This approach ensures preservation of stereochemistry and functional group compatibility.
N-Methylation via N-Alkylation of N-α-Arylsulfonylamino Esters
A highly efficient and practical method reported involves the N-alkylation of N-α-(o-nitrobenzenesulfonyl)-protected amino acid esters using dimethyl sulfate as the methylating agent and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as the base. This method avoids extensive purification steps and achieves rapid synthesis of N-methyl amino acids compatible with Fmoc SPPS.
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- Starting from N-α-(o-nitrobenzenesulfonyl)-protected amino acid esters.
- Treatment with dimethyl sulfate and DBU to methylate the nitrogen.
- Saponification of the ester to the free acid using lithium iodide (SN2-type cleavage), which prevents racemization compared to lithium hydroxide hydrolysis.
- Final product is N-Fmoc-protected N-methyl amino acid ready for peptide synthesis.
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- Short reaction times.
- High stereochemical integrity.
- Compatibility with standard Fmoc SPPS protocols.
Peptide Coupling Using PyBrop-Mediated Reactions
Another preparation approach involves coupling tert-butyl esters of N-methyl amino acids with Fmoc-protected amino acids using PyBrop (bromo-tris-pyrrolidino-phosphonium hexafluorophosphate) as the coupling reagent in the presence of triethylamine.
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- Dissolve N-methyl amino acid tert-butyl ester, Fmoc-protected amino acid, PyBrop, and triethylamine in dichloromethane.
- Stir at room temperature under nitrogen atmosphere for 1–12 hours.
- Work-up includes washing with dilute citric acid, sodium bicarbonate, and brine, followed by drying and concentration.
- Purification by column chromatography yields the protected dipeptide intermediate.
- Subsequent deprotection steps yield the free acid form of this compound.
-
- Reaction times vary depending on substrates (1–12 hours).
- Use of PyBrop facilitates efficient amide bond formation.
- The process is scalable and allows for incorporation into peptide synthesis workflows.
Use of Temporary Protecting Groups and Resin-Based Synthesis
Recent protocols utilize 2-chlorotrityl chloride (2-CTC) resin as a temporary and reusable protecting group for the facile synthesis of Fmoc-N-methyl amino acids.
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- Minimizes purification steps.
- Allows for rapid synthesis cycles.
- Reusable resin reduces cost and waste.
Summary Table of Preparation Methods
Research Findings and Practical Considerations
- The N-alkylation method with dimethyl sulfate and DBU is notable for its rapid reaction and avoidance of racemization, critical for maintaining the (R)-configuration of the amino acid.
- PyBrop coupling is a well-established peptide coupling method that can be adapted for N-methyl amino acids, though purification steps are necessary to isolate pure products.
- Resin-based synthesis methods represent a modern approach to streamline the synthesis of N-methyl amino acids, reducing time and reagent consumption.
- Compatibility with Fmoc SPPS has been demonstrated for all methods, enabling the incorporation of this compound into peptides with enhanced properties.
Q & A
Basic Research Questions
Q. What are the key structural features of N-Fmoc-(R)-2-(methylamino)butyric acid that influence its role in peptide synthesis?
- Answer: The compound’s structure includes an Fmoc (9-fluorenylmethoxycarbonyl) group, which serves as a temporary protecting group for the α-amino group during solid-phase peptide synthesis (SPPS). The (R)-configuration at the chiral center ensures stereochemical integrity in peptide chains, while the methylamino side chain introduces a secondary amine functionality. This side chain can participate in hydrogen bonding or act as a site for post-synthetic modifications. The carboxylic acid group enables coupling to resin or other amino acids via standard activation reagents (e.g., HATU, DIC) .
Q. What synthetic routes are commonly used to prepare this compound, and how is purity ensured?
- Answer: Synthesis typically involves Fmoc protection of the amino group in (R)-2-(methylamino)butyric acid under basic conditions (e.g., sodium bicarbonate) with Fmoc-Cl. Purification is achieved via reversed-phase HPLC or recrystallization from ethanol/water mixtures. Purity validation employs LC-MS (to confirm molecular weight) and ¹H/¹³C NMR (to verify stereochemistry and absence of side products). Residual solvents are quantified using GC-MS .
Q. How does the methylamino group impact solubility and handling during peptide synthesis?
- Answer: The methylamino group increases hydrophilicity compared to alkyl side chains, improving solubility in polar solvents like DMF or DMSO. However, the secondary amine may undergo unintended acylation during coupling steps. To mitigate this, use a lower equivalence of activation reagents (1.2–1.5 equiv) and monitor reaction progress via Kaiser or chloranil tests .
Advanced Research Questions
Q. How can coupling efficiency of this compound in SPPS be optimized, particularly for sterically hindered sequences?
- Answer: For challenging couplings, employ:
- Activators: HATU or PyAOP (2–4 equiv) with DIEA (4–6 equiv) in DMF.
- Temperature: Elevated temperatures (40–50°C) to reduce steric hindrance.
- Double coupling: Repeat the coupling step with fresh reagents.
- Ultrasound-assisted synthesis: Enhances reagent diffusion in swollen resin .
Q. What analytical methods are most effective for resolving enantiomeric impurities in this compound?
- Answer: Chiral separation techniques include:
- HPLC: Use polysaccharide-based columns (e.g., Chiralpak IA or IB) with hexane/isopropanol gradients containing 0.1% TFA.
- Capillary Electrophoresis (CE): Employ cyclodextrin-based buffers at pH 2.5–3.0 for high-resolution separation.
Contradictions in retention times across methods should be cross-validated with polarimetric detection .
Q. How does the compound’s stability vary under acidic vs. basic conditions, and what degradation products form?
- Answer:
- Acidic conditions (TFA >50%): Rapid Fmoc deprotection occurs, releasing CO₂ and fluorenylmethyl byproducts.
- Basic conditions (piperidine >20%): Degradation of the methylamino group to methylammonium salts is observed.
Stability studies recommend storage at –20°C in anhydrous DMF or acetonitrile to prevent hydrolysis .
Q. What role does this compound play in designing self-assembling biomaterials (e.g., hydrogels)?
- Answer: The methylamino group can participate in pH-sensitive hydrogen bonding, enabling stimuli-responsive gelation. For hydrogel formation:
- Dissolve the compound in PBS (pH 7.4) at 2–5 mM.
- Trigger self-assembly via enzymatic deprotection (e.g., phosphatase) or temperature modulation.
Characterize fibril morphology using TEM and mechanical properties via rheometry .
Data Contradictions and Resolution
Q. Discrepancies in reported enantiomeric excess (ee) values: How to address variability in chiral purity assessments?
- Answer: Variability arises from differences in chiral stationary phases (CSPs) and mobile phase additives. To resolve:
- Standardize protocols using a reference CSP (e.g., Chiralpak AD-H).
- Validate ee via orthogonal methods (e.g., Marfey’s reagent derivatization followed by LC-MS).
- Cross-reference with synthetic batches using enantiomerically pure starting materials .
Methodological Best Practices
- Stereochemical Integrity: Confirm (R)-configuration using optical rotation ([α]D²⁵) and compare to literature values (e.g., PubChem data ).
- Scale-Up Synthesis: For gram-scale production, replace DMF with THF to reduce viscosity and improve mixing efficiency .
- Troubleshooting Aggregation: Incorporate backbone amide-protecting groups (e.g., 2,4-dimethoxybenzyl) to minimize intermolecular hydrogen bonding during SPPS .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
